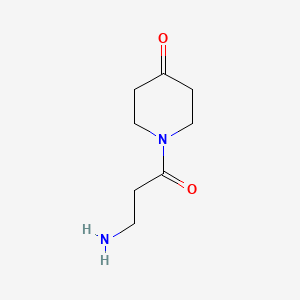

1-(3-Aminopropanoyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87976-85-0 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(3-aminopropanoyl)piperidin-4-one |

InChI |

InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2 |

InChI Key |

LBISDWUFPMCWOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthesis of 1-(3-Aminopropanoyl)piperidin-4-one

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most logical disconnection is at the amide bond, which simplifies the molecule into two key synthons: piperidin-4-one and a protected 3-aminopropanoic acid derivative. This approach is advantageous as it allows for the separate synthesis and purification of the piperidin-4-one core before the final coupling step. A second potential disconnection could involve the C-N bonds within the piperidine (B6355638) ring itself, suggesting a cyclization strategy as the ring-forming step.

Established Synthetic Routes to the Piperidin-4-one Core

The piperidin-4-one scaffold is a common structural motif in many pharmaceutical agents and natural products. sciencemadness.org Consequently, numerous synthetic methods for its construction have been developed.

Mannich Reaction-Based Cyclocondensations for Piperidin-4-one Formation

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. researchgate.netacs.org This multicomponent reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia (B1221849). sciencemadness.org The reaction proceeds through the formation of an iminium ion, which then undergoes nucleophilic attack by the enol or enolate of the ketone, followed by cyclization to form the piperidin-4-one ring. The versatility of the Mannich reaction allows for the introduction of various substituents on the nitrogen and carbon atoms of the ring by choosing appropriate starting materials. researchgate.net Three-component vinylogous Mannich-type reactions have also been developed as a stereoselective method to assemble multi-substituted chiral piperidines. rsc.orgrsc.org

Other Cyclization Strategies for Saturated Nitrogen Heterocycles

Beyond the Mannich reaction, several other cyclization strategies are employed for the synthesis of saturated nitrogen heterocycles like piperidin-4-one. These include:

Dieckmann Condensation: This intramolecular Claisen condensation of a diester containing a nitrogen atom in the backbone can be used to form the piperidin-4-one ring. dtic.milbeilstein-journals.org The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the desired ketone. sciencemadness.org

Ring-Closing Metathesis (RCM): While more commonly used for unsaturated rings, RCM can be adapted for the synthesis of piperidinone precursors which can then be reduced.

Reductive Amination of Diketones: The intramolecular reductive amination of a 1,5-diketone in the presence of an amine source can lead to the formation of the piperidine ring.

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene can be a powerful tool for constructing the piperidine skeleton with good stereocontrol.

Intramolecular Michael Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ketone within the same molecule can effectively close the six-membered ring.

Introduction and Elaboration of the 3-Aminopropanoyl Side Chain

Once the piperidin-4-one core is obtained, the final step is the introduction of the 3-aminopropanoyl side chain. This is typically achieved through an acylation reaction at the piperidine nitrogen.

Acylation of the Piperidine Nitrogen

The secondary amine of the piperidin-4-one ring is a nucleophile and can readily react with an acylating agent. To introduce the 3-aminopropanoyl group, a protected form of 3-aminopropanoic acid is required to prevent self-reaction. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group. The acylation is typically carried out using the corresponding acyl chloride or by employing coupling agents. For instance, the reaction of piperidin-4-one with a protected 3-aminopropanoyl chloride in the presence of a base like triethylamine (B128534) would yield the N-acylated product. nih.gov

Amide Bond Formation Techniques

The formation of the amide bond is a critical transformation in this synthesis. youtube.com Several methods can be employed:

Activated Esters: The carboxylic acid can be converted to an activated ester (e.g., N-hydroxysuccinimide ester), which then reacts with the piperidine nitrogen to form the amide bond.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the direct coupling of a carboxylic acid with an amine. evitachem.com

Acyl Halides: As mentioned previously, the reaction between an acyl halide and the amine is a straightforward and often high-yielding method for amide bond formation.

Following the successful coupling of the protected 3-aminopropanoyl side chain, the final step is the deprotection of the amino group. In the case of a Boc-protecting group, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid, to yield the final target compound, this compound. mdpi.com

Amination and Reductive Amination Protocols

Amination and reductive amination are cornerstone reactions in the synthesis of piperidine-containing compounds, enabling the introduction of nitrogen-based functional groups. wikipedia.org Reductive amination, a process that converts a carbonyl group to an amine through an imine intermediate, is a particularly powerful tool. wikipedia.org This method is widely favored in green chemistry due to its potential for one-pot catalytic execution under mild conditions. wikipedia.org

In the context of piperidin-4-one derivatives, reductive amination is employed to forge carbon-nitrogen bonds, leading to the formation of substituted amines. masterorganicchemistry.com The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

A direct reductive amination approach combines the carbonyl compound, the amine, and the reducing agent in a single pot, where the imine intermediate is reduced as it is formed. wikipedia.org This contrasts with indirect methods where the imine is isolated before reduction. wikipedia.org The direct method often utilizes catalytic hydrogenation with platinum, palladium, or nickel catalysts, or hydride reagents like NaBH₃CN. wikipedia.org

Utilization of Protective Group Chemistry (e.g., N-Boc protection and deprotection)

Protecting group chemistry is indispensable in the multi-step synthesis of complex molecules like this compound and its derivatives. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The N-Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This strategy is crucial when performing reactions on other parts of the molecule that might be incompatible with a free amino group. For example, commercially available N-Boc-piperidin-4-one serves as a versatile starting material for various synthetic transformations. nih.gov

A one-pot tandem direct reductive amination followed by N-Boc protection has been developed, offering an efficient and selective route to N-Boc protected secondary amines. nih.govresearchgate.net This procedure utilizes a (Boc)₂O/sodium triacetoxyborohydride (STAB) system and provides excellent yields. nih.gov

Deprotection of the N-Boc group is commonly accomplished using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. jgtps.com For instance, a protocol for the one-pot deprotection and reductive amination of N-Boc-3-amino-4-halopyridines involves using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to facilitate condensation with a carbonyl, followed by reduction of the resulting imine with sodium triacetoxyborohydride. syr.edu

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound and related compounds. Careful control of parameters such as solvent, temperature, catalyst, and stoichiometry can significantly impact the outcome of a reaction.

For instance, in the synthesis of N-substituted-4-piperidones, the choice of the primary amine and reaction conditions for the cyclization reaction are critical. google.com One method involves the reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com The synthesis of this key intermediate can itself be optimized, for example, through the Friedel-Crafts reaction of ethylene (B1197577) with 3-chloropropionyl chloride. google.com

In reductive amination reactions, the choice of the reducing agent and the reaction medium can be tailored to improve yields and selectivity. organic-chemistry.org For example, α-picoline-borane has been used as a reducing agent in methanol, water, and even under neat conditions, offering a versatile and efficient protocol. organic-chemistry.org

The Dieckmann condensation, a common method for synthesizing 4-piperidones, requires careful control to prevent side reactions like the retro-Dieckmann reaction. researchgate.net High dilution techniques and meticulous work-up procedures are often necessary to maximize the yield of the desired cyclic β-keto ester. researchgate.net

Derivatization from 1-(3-Aminopropyl)piperidine Analogs

1-(3-Aminopropyl)piperidine and its analogs are valuable starting materials for the synthesis of a wide range of derivatives with potential biological activities. sigmaaldrich.com The primary amino group and the piperidine nitrogen provide two reactive sites for further functionalization.

Derivatization can be achieved through various reactions, including acylation, alkylation, and condensation with carbonyl compounds. For example, pre-column derivatization of aminopiperidines with reagents like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride is used to introduce a chromophore, facilitating their analysis by HPLC with UV detection. google.comnih.govresearchgate.net This technique is particularly useful for non-chromophoric compounds like piperidin-3-amine. nih.gov

The synthesis of N-(3-aminopropyl)piperidine derivatives has been explored for various applications, including the development of 5-HT3A receptor antagonists and histamine (B1213489) H3 antagonists. sigmaaldrich.com The synthesis of prucalopride, a drug containing a 1-(3-methoxypropyl)piperidin-4-amine core, highlights the importance of these analogs as key intermediates. google.com

Chemical Reactivity and Derivatization Pathways

Reactivity of the Primary Amine Moiety

The terminal primary amine of the 3-aminopropanoyl side chain is a potent nucleophile and a weak base, making it amenable to a variety of common organic transformations.

The primary amine readily undergoes acylation reactions with carboxylic acids or their derivatives to form stable amide bonds. The direct reaction with a carboxylic acid typically requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. Common coupling agents used for this purpose include carbodiimides or reagents like N,N'-Carbonyldiimidazole (CDI), which facilitate amide bond formation under mild conditions nih.gov. In a typical procedure, the carboxylic acid is activated with CDI, followed by the addition of the amine to yield the corresponding amide nih.gov.

Similarly, the amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. The reaction with isocyanates or carbamoyl chlorides provides access to substituted ureas. These reactions are fundamental in medicinal chemistry for modifying the polarity, hydrogen bonding capacity, and biological activity of a lead compound.

| Reactant Type | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid | R-COOH | Amide | CDI, HBTU, or HOBt/EDC; aprotic solvent (e.g., DCM, DMF) nih.gov |

| Acyl Chloride | R-COCl | Amide | Base (e.g., Triethylamine (B128534), DIPEA); aprotic solvent |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide | Base (e.g., Pyridine, Triethylamine); aprotic solvent |

| Isocyanate | R-NCO | Urea (B33335) | Aprotic solvent (e.g., THF, DCM) |

The primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base shahucollegelatur.org.injptcp.com. This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration shahucollegelatur.org.in. The formation of the characteristic azomethine (-CH=N-) group is a confirmatory sign of this reaction cibtech.org. Schiff bases are valuable intermediates themselves and can be further reduced to form stable secondary amines. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds nih.govnih.gov.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile for substitution reactions. It can participate in nucleophilic substitution with alkyl halides to yield secondary or tertiary amines, although over-alkylation can be a challenge. More controlled alkylation can often be achieved via reductive amination as mentioned above.

Furthermore, the amine can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides (e.g., those bearing electron-withdrawing groups like nitro groups) nih.govrsc.org. This reaction pathway allows for the direct coupling of the aminopropanoyl side chain to aromatic systems. Intramolecular nucleophilic substitution is also a possibility if a suitable electrophilic center is present elsewhere in the molecule, leading to the formation of new heterocyclic rings researchgate.netmdpi.com.

Transformations Involving the Piperidin-4-one Ketone Functionality

The carbonyl group within the piperidine (B6355638) ring is an electrophilic site and possesses acidic α-protons, allowing for transformations typical of ketones.

The ketone functionality of the piperidin-4-one ring can be readily reduced to a secondary alcohol. This is one of the most common transformations for this moiety. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol are highly effective for this purpose nih.govnih.gov. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its milder nature and compatibility with other functional groups wikipedia.org. The reduction of the prochiral ketone results in the formation of a new stereocenter, yielding a racemic mixture of the corresponding 4-hydroxypiperidine derivative unless a chiral reducing agent or catalyst is employed wikipedia.orgrsc.org.

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 1-(3-Aminopropanoyl)piperidin-4-ol | Methanol or Ethanol, room temperature nih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Aminopropanoyl)piperidin-4-ol | Anhydrous ether or THF, followed by aqueous workup wikipedia.org |

While oxidation of the resulting secondary alcohol back to the ketone is feasible, the oxidation of the ketone itself is not a common reaction as it would require harsh conditions that could lead to ring cleavage.

The presence of acidic protons on the carbons alpha to the carbonyl group (C3 and C5 of the piperidine ring) allows the ketone to participate in base- or acid-catalyzed condensation reactions. For instance, it can undergo Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile or cyanoacetates, in the presence of a weak base mdpi.com. It can also serve as the carbonyl component in aldol-type reactions or Mannich reactions, leading to the formation of new carbon-carbon bonds at the α-position and further functionalization of the piperidine ring chemrevlett.comresearchgate.net. These reactions are crucial for constructing more elaborate molecular architectures based on the piperidin-4-one scaffold.

Modifications and Functionalization of the Piperidine Ring System

The saturated heterocyclic piperidine ring in 1-(3-Aminopropanoyl)piperidin-4-one offers several sites for chemical modification. While the ring nitrogen is acylated, limiting its direct reactivity as a secondary amine, the carbon skeleton, particularly the positions alpha to the ketone and the nitrogen, can be targeted for functionalization.

Alkylation and arylation reactions are fundamental for modifying the piperidine scaffold, enabling the introduction of various substituents to explore structure-activity relationships.

N-Alkylation and N-Arylation: The nitrogen of the piperidine ring in the target molecule is part of an amide linkage, making it significantly less nucleophilic than a free secondary amine. Therefore, direct N-alkylation or N-arylation is generally not a feasible pathway without prior modification, such as reduction of the amide carbonyl.

C-Alkylation: The primary sites for C-alkylation on the piperidine ring are the carbons adjacent (alpha) to the ketone at the C-4 position (i.e., C-3 and C-5). These positions can be deprotonated by a suitable base to form an enolate, which can then act as a nucleophile to attack an alkyl halide or other electrophile. The regioselectivity of this alkylation can be influenced by the reaction conditions. This approach is a common strategy for introducing alkyl groups onto piperidone rings. nih.gov For instance, the synthesis of 3-alkylpiperidines can be achieved by converting piperidine into an enamide, followed by deprotonation and reaction with an alkyl halide. odu.edu

C-Arylation: Introducing aryl groups onto the piperidine ring can be accomplished through modern cross-coupling reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for forming C-C bonds between the piperidine ring and aryl groups. researchgate.net One common method involves converting the piperidone into an enol triflate or enol phosphate, which can then participate in Suzuki, Stille, or other cross-coupling reactions with arylboronic acids or organostannanes. researchgate.net This strategy allows for the synthesis of 4-aryl-tetrahydropyridine derivatives from a 4-piperidone (B1582916) precursor. researchgate.net

| Reaction Type | Reagents and Conditions | Position of Functionalization | Expected Product Type |

|---|---|---|---|

| α-Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X) | C-3 and/or C-5 | 3-Alkyl- or 3,5-dialkyl-piperidin-4-one derivative |

| Palladium-Catalyzed α-Arylation | 1. Conversion to enolate 2. Pd catalyst, ligand 3. Aryl halide (Ar-X) | C-3 and/or C-5 | 3-Aryl- or 3,5-diaryl-piperidin-4-one derivative |

| Arylation via Enol Triflate Cross-Coupling | 1. Base, Tf2O to form enol triflate 2. Pd catalyst, ligand 3. Arylboronic acid (Ar-B(OH)2) | C-4 | 4-Aryl-1,2,3,6-tetrahydropyridine derivative |

Skeletal modifications of the piperidine ring, such as expansion to a seven-membered ring (azepane) or contraction to a five-membered ring (pyrrolidine), represent more complex transformations that can significantly alter the conformational properties and biological activity of the molecule.

Ring Expansion: Ring expansion of piperidine derivatives can be achieved through various synthetic methods. For example, analogues of 4-(propananilido)piperidine have been successfully expanded to 1-substituted 4-(propananilido)perhydroazepines to study the influence of ring size on analgesic activity. nih.gov Such transformations often involve multi-step sequences, for instance, a Tiffeneau-Demjanov rearrangement of a corresponding amino alcohol derivative.

Ring Contraction: Ring contraction of a piperidine to a pyrrolidine is less common. However, related transformations, such as the photo-promoted ring contraction of pyridines (the oxidized form of piperidine) to pyrrolidine derivatives, have been reported. osaka-u.ac.jpnih.gov This suggests that under specific reaction conditions involving radical or photochemical intermediates, skeletal rearrangements of the piperidine ring could be induced, although this is not a standard derivatization pathway for piperidin-4-ones.

The oxidation of a piperidine ring to the corresponding aromatic pyridine ring is a dehydrogenation reaction. This transformation can also lead to the formation of piperidones or pyridones depending on the starting material and oxidant. Given the presence of the ketone in this compound, oxidation would likely lead to a pyridone derivative.

The conversion of piperidines to pyridines can be catalyzed by reagents such as supported vanadia catalysts. google.com The mechanism can proceed through either oxydehydrogenation or dehydrogenation depending on the oxidation state of the catalyst. google.com The oxidation of substituted piperidin-4-ols and piperidin-4-one oximes has been studied using various oxidizing agents, including cerium(IV) and pyridinium fluorochromate, respectively. researchgate.netrsc.org These reactions typically result in the formation of the corresponding ketone or other oxidized products, indicating the susceptibility of the piperidine ring and its substituents to oxidation. researchgate.netrsc.org The synthesis of pyridine derivatives through the oxidative aromatization of 1,4-dihydropyridines is a well-established and convenient method. jcbsc.org While the target compound is not a dihydropyridine, strong oxidizing conditions could potentially lead to aromatization.

| Starting Material Type | Oxidizing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Alkyl Substituted Piperidine | Supported Vanadia Catalyst | Alkyl Substituted Pyridine | google.com |

| Piperidin-4-ol | Cerium(IV) | Piperidin-4-one | rsc.org |

| Piperidin-4-one Semicarbazone | Pyridinium Fluorochromate (PFC) | Corresponding Ketone | researchgate.net |

| 1,4-Dihydropyridine | Various Oxidants (e.g., HNO3, MnO2) | Pyridine | jcbsc.org |

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) couplings, revealing which protons are adjacent to each other within the piperidinone ring and the aminopropanoyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be used to connect the aminopropanoyl group to the piperidine (B6355638) nitrogen and to identify the quaternary carbonyl carbon (C=O) by its correlation to nearby protons.

Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Stereochemical Assignment via NOESY and Chiral NMR (if applicable)

If the molecule were to exist in specific stable conformations or as part of a chiral synthesis, further NMR studies would be necessary.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps determine the three-dimensional arrangement and preferred conformation of the piperidine ring (e.g., chair or boat).

Chiral NMR would be employed if the compound were synthesized as a single enantiomer (e.g., with a chiral center on the propanoyl chain) to confirm its enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition. For 1-(3-Aminopropanoyl)piperidin-4-one (C₈H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimental value. Analysis of the fragmentation pattern would further corroborate the proposed structure by showing the loss of predictable fragments, such as the aminopropanoyl side chain. No public HRMS data for this compound is available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) (Approximate) |

| N-H stretch (primary amine) | 3300-3500 |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ketone) | 1700-1725 |

| C=O stretch (tertiary amide) | 1630-1680 |

| N-H bend (primary amine) | 1550-1650 |

| This table represents general expected values, not experimental data. |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural proof. This technique maps the precise position of each atom in the solid state, confirming connectivity, bond lengths, bond angles, and the molecule's conformation. No crystallographic data for this compound has been deposited in structural databases.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment (if applicable)

For a chiral version of this molecule, VCD spectroscopy could determine its absolute configuration (R/S) in solution without the need for crystallization. This technique measures the differential absorption of left and right circularly polarized infrared light. This data would be compared to theoretical calculations to assign the stereochemistry. This analysis is contingent on the existence of a chiral variant of the compound and is not applicable to the achiral form.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to study the electronic properties of molecules. scirp.org By calculating the electron density, DFT can predict a wide range of molecular properties for "1-(3-Aminopropanoyl)piperidin-4-one". The B3LYP functional combined with a basis set like 6-31G(d,p) is a common level of theory for such investigations, providing a balance between accuracy and computational cost for optimizing molecular structures and predicting thermochemical and orbital properties. scirp.orgnih.govresearchgate.net

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack, while the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For piperidin-4-one derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is distributed around the carbonyl group and adjacent atoms. nih.gov

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters Calculated by DFT (Note: These values are representative for piperidin-4-one derivatives and illustrate the type of data generated.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicates chemical stability and reactivity |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For "this compound", DFT can be used to calculate vibrational frequencies corresponding to its infrared (IR) spectrum. Key predicted vibrational modes would include the C=O stretching of the ketone and amide groups, N-H stretching of the primary amine, and various C-N and C-H stretching and bending vibrations. rdd.edu.iq Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed to aid in the interpretation of experimental NMR spectra, providing a detailed assignment of signals to specific atoms within the molecule. rdd.edu.iq

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophiles and nucleophiles. researchgate.net The MESP map displays regions of varying electrostatic potential on the molecule's electron density surface.

For "this compound," the MESP surface would show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the primary amine. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms, particularly those of the amine group, making them potential sites for nucleophilic interaction. researchgate.net

This visual representation of charge distribution provides a clear guide to the molecule's reactive behavior and intermolecular interaction sites. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. frontiersin.org For "this compound," MD simulations can reveal how the molecule moves and changes shape in an aqueous solution.

Furthermore, MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed analysis of solvation effects. This includes the formation of hydrogen bonds between the molecule's amine and carbonyl groups and the surrounding water molecules, which influences its solubility and conformational preferences. ijpras.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. researchgate.net

In a molecular docking study involving "this compound," the compound would be treated as a flexible ligand and docked into the active site of a specific protein target. For instance, related piperidine (B6355638) derivatives have been studied as inhibitors of targets like the NLRP3 inflammasome. researchgate.netnih.gov The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding affinity.

The results provide a predicted binding mode, detailing the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between the amine (donor) and carbonyl (acceptor) groups of the ligand and polar residues in the receptor's active site. nih.gov

Hydrophobic Interactions: Involving the aliphatic parts of the piperidine ring and the propanoyl chain with nonpolar residues of the target.

Electrostatic Interactions: Between charged or polar groups on the ligand and the receptor. nih.gov

Table 2: Illustrative Molecular Docking Results (Note: This table is a hypothetical example for "this compound" docked into a protein target, representing typical output data.)

| Parameter | Value | Description |

| Binding Energy | -7.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. mdpi.com |

| Inhibition Constant (Ki) | 1.5 µM | Predicted concentration required to inhibit the protein's function. mdpi.com |

| Key Interacting Residues | TYR 234, ASP 155, LEU 289 | Amino acid residues in the receptor's active site forming key interactions. |

| Hydrogen Bonds Formed | 3 | Number of hydrogen bonds stabilizing the complex. nih.gov |

These computational predictions guide the rational design of more potent and selective analogs by suggesting modifications to the molecular structure to enhance binding interactions. researchgate.netnih.gov

Elucidation of Key Interaction Motifs

The functionality of a molecule is intrinsically linked to its ability to form non-covalent interactions with its environment, be it in a crystal lattice or at a biological target. For this compound, several key interaction motifs can be anticipated and analyzed through computational methods. The primary interaction types expected are hydrogen bonds and hydrophobic interactions, which are crucial for molecular recognition and binding.

Hydrogen Bonding: The molecular structure of this compound features several hydrogen bond donors and acceptors. The primary amine (-NH2) group of the aminopropanoyl moiety contains two hydrogen bond donors. The amide nitrogen, once deprotonated, can also participate as a donor. The carbonyl oxygen of the amide and the ketone at the 4-position of the piperidine ring are prominent hydrogen bond acceptors.

In related piperidin-4-one structures, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, crystallographic and computational studies have confirmed the presence of N—H⋯O hydrogen bonds that link molecules into chains. nih.gov Similarly, in other piperidine derivatives, N—H⋯O hydrogen bonds are observed to form distinct motifs, such as chains, in the crystal lattice. iucr.orgnih.gov For this compound, it is highly probable that intermolecular hydrogen bonds involving the amine and carbonyl groups would be a dominant feature in its solid-state packing and a key determinant in its interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govtandfonline.com For derivatives of this compound, QSAR and QSPR studies could be instrumental in optimizing specific properties.

While specific QSAR/QSPR models for derivatives of this compound are not yet reported in the literature, studies on analogous piperidine-containing compounds have established a clear precedent. For instance, QSAR studies on 4-phenylpiperidine (B165713) derivatives have successfully identified key molecular descriptors that correlate with their biological activity. nih.gov Similarly, research on other piperidine derivatives has utilized 2D and 3D descriptors to build robust models for predicting activity. nih.govusb.ac.ir

A hypothetical QSAR/QSPR study on derivatives of this compound would involve the generation of a diverse set of structural analogues. This could include substitutions on the piperidine nitrogen, modifications of the aminopropanoyl side chain, or alterations to the piperidine ring itself. For each derivative, a range of molecular descriptors would be calculated, including:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Quantum chemical descriptors: Molecular electrostatic potential (MEP) surfaces.

Hydrophobicity descriptors: LogP.

These descriptors would then be used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), to correlate with a measured property, such as binding affinity to a target protein or a specific physicochemical property. researchgate.net The predictive power of the resulting model would be rigorously validated to ensure its robustness. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide quantitative insights into the key interaction motifs discussed earlier. Based on analyses of structurally similar piperidin-4-one derivatives, a breakdown of the intermolecular contacts can be predicted. nih.govnih.gov

The analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one revealed the following contributions to the Hirshfeld surface: H⋯H (53.3%), H⋯C/C⋯H (19.1%), H⋯F/F⋯H (15.7%), and H⋯O/O⋯H (7.7%). nih.gov Another study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one showed H⋯H contacts contributing 74.2%, C⋯H/H⋯C at 18.7%, and O⋯H/H⋯O at 7.0%. nih.gov

For this compound, a similar distribution would be expected, with a significant contribution from H⋯H contacts due to the abundance of hydrogen atoms. The presence of the amine and carbonyl groups would lead to distinct features in the 2D fingerprint plots corresponding to N-H···O and C-H···O hydrogen bonds. These would appear as characteristic spikes on the plot. The Hirshfeld surface itself would show red spots indicating close contact points for these hydrogen bonds.

A hypothetical breakdown of the intermolecular contacts for this compound, based on related structures, is presented in the table below.

| Interaction Type | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | ~50-70% | Van der Waals interactions between hydrogen atoms, indicating the importance of packing efficiency. |

| O···H/H···O | ~10-20% | Represents hydrogen bonding involving the carbonyl and amine groups, crucial for specific molecular recognition. |

| C···H/H···C | ~15-25% | Weak C-H···π or other non-classical hydrogen bonds contributing to the overall stability. |

| N···H/H···N | ~5-10% | Interactions involving the nitrogen atoms, likely contributing to the hydrogen bonding network. |

This detailed computational analysis, from the identification of key interaction motifs to the predictive power of QSAR/QSPR and the quantitative insights from Hirshfeld surface analysis, provides a comprehensive theoretical foundation for understanding the chemical nature of this compound and guiding future experimental investigations.

Role As a Versatile Chemical Scaffold and Synthetic Intermediate

Building Block for Complex Heterocyclic Systems and Polycyclic Structures

The piperidin-4-one moiety is a cornerstone in the construction of intricate molecular architectures, including various heterocyclic and polycyclic systems. researchgate.netgoogle.com Its utility stems from the reactivity of the ketone and the ring nitrogens, which can participate in a variety of ring-forming reactions.

One common strategy is the Mannich reaction, where piperidin-4-ones react with an aldehyde (like benzaldehyde) and a primary amine or ammonia (B1221849) equivalent (like ammonium (B1175870) acetate) to produce 2,6-diaryl-substituted piperidones. google.com These products can be further derivatized; for instance, reaction with thiosemicarbazide (B42300) converts the ketone into a thiosemicarbazone, creating more complex heterocyclic derivatives with potential antimicrobial activities. google.com

The scaffold is also integral to building polycyclic structures with significant therapeutic potential. For example, it is used in the multi-component 1,3-dipolar cycloaddition and subsequent enamine reactions to create spirooxindolopyrrolidine-embedded piperidinones. acs.org This approach, often termed "escape from flatland," aims to create more three-dimensional and saturated structures that can interact more effectively with protein binding sites, a desirable trait in modern drug design. acs.org Furthermore, the synthesis of complex molecules like 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes demonstrates the scaffold's capacity to be elaborated into large, multifunctional systems with potential as antineoplastic agents. rsc.org Various synthetic strategies, including gold-catalyzed intramolecular dearomatization/cyclization and radical-mediated cyclizations, have been developed to transform piperidine (B6355638) precursors into polysubstituted and polycyclic products. acs.org

Scaffold for Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric moieties from different known active compounds to create a new hybrid molecule with potentially enhanced affinity, selectivity, or a modified activity profile. The 1-(3-Aminopropanoyl)piperidin-4-one scaffold is exceptionally well-suited for this approach due to its multiple points for chemical modification. researchgate.net

A notable application of this strategy is in the development of novel inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases. Researchers have successfully applied a pharmacophore-hybridization strategy by merging the structural features of the acrylate-containing NLRP3 inhibitor INF39 with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure found in another known NLRP3 binder. rsc.orgnih.gov This led to the design and synthesis of a new series of benzo[d]imidazole-2-one derivatives. The piperidine ring acts as a central scaffold linking the two distinct pharmacophores, and modifications on this scaffold allowed for the fine-tuning of the molecule's inhibitory activity against NLRP3-dependent pyroptosis and IL-1β release. rsc.orgnih.gov

The inherent versatility of the piperidin-4-one nucleus allows it to serve as a template that can be suitably modified to achieve better interactions with biological receptors. researchgate.net This renewed interest in the piperidin-4-one core has re-established its importance in medicinal chemistry, where it is used not just as a linker but as an integral component of the final pharmacophore. researchgate.netsoton.ac.uk

Precursor in the Synthesis of Dendrimers and Polymeric Architectures (e.g., Anion Exchange Membranes)

The unique structural features of this compound make it a promising precursor for the synthesis of highly ordered macromolecules like dendrimers and functional polymers such as anion exchange membranes (AEMs).

Dendrimer Synthesis: Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching layers, and a functional surface. rsc.orgresearchgate.net The synthesis of dendrimers typically proceeds through a divergent or convergent approach. rsc.org In the divergent method, growth begins from a multifunctional core, with repetitive reaction sequences adding layers or "generations." The this compound scaffold is an ideal candidate for a core or a branching unit in a divergent synthesis. For instance, the terminal primary amine of the aminopropanoyl group can react in a manner similar to the ethylene (B1197577) diamine core used in the synthesis of poly(amidoamine) (PAMAM) dendrimers, which involves Michael addition to an acrylate (B77674) followed by amidation. rsc.orgwhiterose.ac.uk The piperidine nitrogen provides an additional site for building dendritic wedges, leading to complex, asymmetric, or multifunctional dendritic architectures.

Polymeric Architectures (Anion Exchange Membranes): In materials science, piperidin-4-one derivatives are key monomers in the synthesis of high-performance AEMs, which are critical components for alkaline fuel cells and water electrolyzers. Poly(arylene piperidinium)-based AEMs have emerged as leading candidates due to their high hydroxide (B78521) conductivity and chemical stability. rsc.orgnih.gov

The synthesis of these polymers often involves a superacid-mediated polyhydroxyalkylation reaction. acs.org In this process, a piperidone monomer (such as 4-piperidone (B1582916) or N-methyl-4-piperidone) reacts with an aromatic compound (like biphenyl (B1667301) or terphenyl) to form a poly(arylene piperidine) backbone. acs.orgnih.gov The pendant piperidine rings on the resulting polymer are then quaternized to introduce cationic groups (e.g., N,N-dimethylpiperidinium), which are responsible for anion conduction. The design of the initial piperidine monomer is crucial for the final properties of the membrane, including its ion exchange capacity (IEC), water uptake, and alkaline stability. rsc.orgnih.gov The use of piperidone-derived monomers has been shown to yield mechanically strong and durable AEMs with excellent resistance to hydroxide attack. researchgate.netnih.gov

The table below summarizes the properties of AEMs synthesized from piperidinium-based monomers.

| Polymer System | Cation Type | Ion Exchange Capacity (IEC) (mequiv g⁻¹) | Hydroxide Conductivity (80 °C) (mS cm⁻¹) | Stability (in NaOH) |

| Poly(p-terphenyl piperidinium) | N,N-dimethylpiperidinium (DMP) | ~2.1 | ~180 | 14% ionic loss after 20 days in 5 M NaOH at 90°C. nih.gov |

| Poly(p-terphenyl piperidinium) | 6-azonia-spiro[5.5]undecane (ASU) | ~2.0 | ~180 | - |

| Poly(biphenyl piperidine) | N,N-dimethylpiperidinium (DMP) | 2.00–2.24 | up to 131 | >92% cation retention after 30 days in 2 M NaOH at 90°C. acs.org |

Design and Synthesis of Spirocyclic Piperidine Derivatives

Spirocyclic scaffolds, which contain two rings sharing a single atom, are of great interest in drug discovery. Their inherent three-dimensionality allows for better exploration of chemical space and can lead to improved binding affinity and selectivity compared to flat aromatic structures. chemrevlett.com The ketone at the C-4 position of the this compound scaffold is a perfect starting point for the construction of spirocyclic piperidines.

Several synthetic strategies exist for creating spiropiperidines, which can be broadly classified into two approaches: forming the second ring onto a pre-existing piperidine, or forming the piperidine ring onto a pre-existing spiro-compound. For scaffolds based on 4-piperidone, the first approach is common.

A direct method involves the reaction of the C-4 ketone. For example, a process for preparing 4-piperidone spiroketals involves the acid-catalyzed reaction of a 2,2,6,6-tetramethyl-4-piperidone ketal with a trimethylolalkane. google.com This transketalization reaction forms a new spirocyclic ketal at the C-4 position. Another strategy involves intramolecular cyclization. A photoredox-catalyzed radical hydroarylation has been developed to construct spirocyclic piperidines from linear aryl halide precursors, where a regioselective radical cyclization onto the piperidine ring system forms the spiro-center.

The synthesis of spirocycles from 4-piperidones can be achieved through various reactions as summarized below:

| Reaction Type | Precursors | Spirocycle Formed | Reference |

| Ketalization/Transketalization | 4-Piperidone ketal, Trimethylolalkane | Spiroketal | google.com |

| Reductive Cyclization | α-Amino nitrile derived from piperidine | Spiro[piperidine-2,1'-cycloalkane] | |

| Radical Hydroarylation | Linear aryl halide with a piperidine moiety | Spiro[heterocycle-x,4'-piperidine] | |

| Dichlorocyclopropanation/Reduction | Piperidine with an exocyclic double bond | Spiro[cyclopropane-1,x'-piperidine] | nih.gov |

These methods demonstrate the utility of the 4-piperidone core in accessing complex and medicinally relevant spirocyclic systems.

Stereocontrol and Chirality in Scaffold-Based Synthesis

Stereochemistry plays a critical role in the biological activity of pharmaceuticals. Introducing chiral centers into a piperidine ring can significantly impact a drug's potency, selectivity, and pharmacokinetic properties. As such, the development of stereoselective synthetic methods for piperidine derivatives is of paramount importance.

When using a scaffold like this compound, controlling the stereochemistry at and adjacent to the piperidine ring is crucial. Various strategies have been developed to achieve this. For example, N-directed intramolecular hydroboration of unsaturated amine-borane complexes derived from piperidines allows for high regiocontrol and good stereocontrol, enabling the synthesis of specific diastereomers of amino alcohols related to piperidine alkaloids. nih.gov The steric environment of the piperidine ring, particularly the axial hydrogens, can influence the transition state of the reaction to favor one stereochemical outcome. nih.gov

The synthesis of piperidine derivatives often relies on chiral auxiliaries or stereoselective reactions to create specific enantiomers or diastereomers. For instance, the synthesis of enantioenriched spirocyclic 2-arylpiperidines has been accomplished via a kinetic resolution process involving lithiation and reaction with an electrophile. nih.gov Patents also describe processes for the stereoselective synthesis of specific piperidine isomers, such as (3R)-3-(tert-butoxycarbonylamino)-piperidine, which is a key building block for dipeptidyl peptidase IV (DPP-4) inhibitors. These methods often start from chiral precursors like L-glutamic acid and proceed through intermediates where stereocenters are carefully controlled. The ability to control the three-dimensional arrangement of substituents on the piperidine scaffold is essential for optimizing interactions with biological targets.

Applications As a Molecular Probe or Scaffold in Mechanistic Biological Research Non Clinical

Scaffold for the Design of Specific Enzyme Inhibitors

The piperidin-4-one core of this compound is a common motif in medicinal chemistry, recognized for its favorable properties as a scaffold. biomedpharmajournal.orgchemrevlett.comgoogleapis.com This heterocyclic structure can be readily functionalized to create libraries of compounds for screening against various enzyme targets. biomedpharmajournal.orgchemrevlett.com

The piperidine (B6355638) scaffold is a key component in the design of various kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling pathways. nih.govnih.govmdpi.com While direct utilization of 1-(3-Aminopropanoyl)piperidin-4-one in reported BTK inhibitors is not explicitly detailed, the broader class of piperidine-containing molecules is well-established in this area. acs.orgimtm.cz For instance, novel N,9-diphenyl-9H-purin-2-amine derivatives incorporating a piperidine-like moiety have been identified as potent BTK inhibitors. nih.gov The development of such inhibitors often involves structure-based design to optimize interactions with the kinase domain. acs.orgimtm.cz

Interactive Data Table: Examples of Piperidine Scaffolds in Kinase Inhibition

| Compound Class | Target Kinase | Key Structural Feature | Reference |

| N,9-diphenyl-9H-purin-2-amine analogues | BTK | Phenyl-substituted piperazine | nih.gov |

| Azaspirooxindolinone derivatives | ITK/BTK | Spiro[piperidine-4,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one | imtm.cz |

| Aminopyrazole carboxamides | BTK | Amine containing heterocycle linker (piperidine) | nih.gov |

| Oxindole derivatives | BTK | Piperazine-1-yl)sulfonyl)indolin-2-one | acs.org |

The piperidine scaffold is also integral to the design of protease inhibitors, which are critical in studying and potentially treating various diseases, including viral infections. For example, a series of potent HIV-1 protease inhibitors were developed utilizing diverse piperidine analogues as P2-ligands. plos.org These inhibitors demonstrated significant enzymatic inhibitory activity. plos.org In the context of SARS-CoV-2, peptidomimetic inhibitors targeting the papain-like protease (PLpro) have been designed incorporating a piperidine-4-carboxylic acid moiety, which is structurally related to this compound. mdpi.com These inhibitors have shown to covalently bind to the catalytic cysteine residue of the enzyme. mdpi.com

Chemical Modulation for Inflammasome Pathway Interrogation

A significant application of scaffolds related to this compound is in the chemical modulation of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β. fondazionerimed.euunito.itunito.it Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. fondazionerimed.euunito.it

Researchers have utilized a pharmacophore-hybridization strategy to design and synthesize novel NLRP3 inflammasome inhibitors. nih.govresearchgate.net This approach has involved combining the structural features of known NLRP3 binders with scaffolds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. nih.govresearchgate.net By chemically modulating this core structure, a series of derivatives have been created to probe the structure-activity relationship for NLRP3 inhibition. nih.gov For instance, the 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, which shares a propanoyl linker with this compound, has been identified as a minimal requirement for NLRP3 inhibition. nih.gov

The synthesized derivatives are typically evaluated in in vitro cellular assays to determine their ability to inhibit NLRP3-dependent processes. unito.itnih.gov A common model involves using differentiated THP-1 cells, a human monocytic cell line, which are primed with lipopolysaccharide (LPS) to induce NLRP3 expression and then stimulated with an activator like ATP to trigger inflammasome assembly. unito.itnih.gov The inhibitory activity of the compounds is assessed by measuring the reduction in pyroptosis (a form of inflammatory cell death) and the release of the pro-inflammatory cytokine IL-1β. unito.itunito.itnih.gov

Interactive Data Table: In Vitro Assay Results for NLRP3 Inflammasome Inhibitors

| Compound/Scaffold | Assay | Endpoint Measured | Key Finding | Reference |

| 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Pyroptosis Inhibition | LDH release | 37.7 ± 7.6% reduction | nih.gov |

| 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | IL-1β Inhibition | IL-1β release | 14.9 ± 8.8% inhibition | nih.gov |

| Benzo[d]imidazol-1-one derivative | Pyroptosis Inhibition | LDH release | Dose-dependent inhibition (58.7 ± 7.6% at max conc.) | unito.it |

| Benzo[d]imidazol-1-one derivative | IL-1β Inhibition | IL-1β release | Dose-dependent inhibition (35 ± 1.2% at max conc.) | unito.it |

Understanding the interaction between small molecule inhibitors and their protein targets at the molecular level is crucial for rational drug design. nih.govnih.govmdpi.com In the context of NLRP3, computational methods such as molecular dynamics (MD) simulations and binding free energy calculations are employed to investigate the interaction mechanisms. nih.gov These studies help to identify key amino acid residues in the NLRP3 protein that are crucial for inhibitor binding. nih.gov For example, research has shown that many NLRP3 inhibitors target the ATP-binding region within the NACHT domain, thereby inhibiting its ATPase activity which is essential for inflammasome oligomerization and activation. nih.govnih.gov Pharmacophore analysis of NLRP3 complexes has indicated that hydrophobic interactions are a primary driver of inhibitor binding. nih.gov

Exploration of Structure-Activity Relationships (SAR) for Molecular Target Engagement

The piperidin-4-one moiety, a core component of this compound, is a versatile scaffold in medicinal chemistry. Its amenability to chemical modification allows for systematic exploration of structure-activity relationships (SAR) to optimize engagement with various molecular targets. By modifying different positions of the piperidine ring and its substituents, researchers can fine-tune the pharmacological properties of the resulting compounds.

A notable example involves the chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold to develop novel inhibitors of the NLRP3 inflammasome. nih.govresearchgate.net In these studies, a pharmacophore-hybridization strategy was employed, combining the structural features of known NLRP3 binders. A series of derivatives were synthesized by modifying the aliphatic chain linking a 2-chlorobenzene moiety to the piperidine ring, modulating the amide substituent, and replacing the benzimidazol-2-one moiety with other urea-like substructures. researchgate.net This systematic approach led to the identification of compounds with the ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in vitro. nih.gov

The SAR studies revealed that specific substitutions on the benzimidazol-2-one and the nature of the acyl group on the piperidine nitrogen were crucial for activity. For instance, compounds with certain substitutions demonstrated concentration-dependent inhibition of IL-1β release in human macrophages, highlighting them as promising NLRP3 inhibitors. nih.gov Computational simulations were also used to build a model of the NLRP3 inactive state and to identify possible binding sites, providing a rationale for the observed SAR. nih.govresearchgate.net

The following table summarizes the effects of structural modifications on the inhibitory activity of these piperidin-4-one derivatives against the NLRP3 inflammasome.

| Compound ID | Structural Modifications | In Vitro Activity (THP-1 cells) |

| Compound 9 | Specific modulation of the benzo[d]imidazole-2-one derivative | Concentration-dependent inhibition of IL-1β release |

| Compound 13 | Alteration of the amide substituent and linker | Concentration-dependent inhibition of IL-1β release |

| Compound 18 | Variation of the benzo[d]imidazole-2-one substructure | Concentration-dependent inhibition of IL-1β release |

This data is illustrative of the SAR exploration for NLRP3 inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.

Development of Novel Chemical Probes for Biological Systems

The piperidin-4-one scaffold is instrumental in the development of novel chemical probes to investigate biological systems. These probes are essential tools for identifying and validating new drug targets and for understanding complex cellular processes. The synthesis of a diverse library of 4-aminopiperidine derivatives, for example, has led to the discovery of new antifungal agents. mdpi.com

In one study, a pharmacophore-hybridization strategy was used to merge two molecular probes, the acrylate (B77674) INF39 and HS203873, to create new molecules with the potential to inhibit the NLRP3 inflammasome. nih.gov The resulting compounds, based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, were designed to act as probes to study NLRP3 activation and pyroptotic cell death. nih.gov The ability of these compounds to bind to NLRP3 and inhibit its activation confirms their utility as chemical probes for dissecting the mechanisms of inflammasome-mediated inflammation. nih.gov

Scaffold for Compounds Exhibiting In vitro Cellular Effects (e.g., Anti-Leukemic Activity in Cell Lines)

The piperidin-4-one framework serves as a valuable scaffold for the synthesis of compounds with potent in vitro cellular effects, including anti-leukemic activity. Researchers have successfully designed and synthesized novel derivatives that exhibit cytotoxicity against various human leukemia cell lines.

For instance, a new 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one derivative was synthesized and evaluated for its anti-leukemic properties. mdpi.com This compound demonstrated significant cytotoxic activity against human leukemia cell lines U937, K562, and HL60. mdpi.com The IC50 values were comparable to those of reference drugs, indicating its potential as a lead compound for further development of anti-cancer agents. mdpi.com

The following table presents the in vitro anti-leukemic activity of this piperidin-4-one derivative against different cell lines.

| Cell Line | Compound | IC50 (µM) |

| U937 | 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8 - 31 |

| K562 | 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8 - 31 |

| HL60 | 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8 - 31 |

This data highlights the potential of the piperidin-4-one scaffold in developing compounds with anti-leukemic activity.

Conclusion and Future Perspectives

Summary of Synthetic Advances and Chemical Utility of 1-(3-Aminopropanoyl)piperidin-4-one

This compound is a bifunctional chemical intermediate prized for its role as a versatile scaffold in the synthesis of more complex molecules. Its chemical utility is primarily derived from the strategic placement of its functional groups, which allows for sequential and site-selective modifications.

The synthesis of the core this compound structure can be efficiently achieved through standard peptide coupling methodologies. A common synthetic route involves the reaction of a protected piperidin-4-one with a protected β-alanine derivative. For instance, piperidin-4-one can be coupled with Boc-protected β-alanine (Boc-β-Ala-OH) using established coupling agents like HBTU/HOBt in the presence of a base such as DIPEA. The final step involves the removal of the Boc protecting group, typically under acidic conditions with trifluoroacetic acid (TFA), to yield the target compound, often isolated as a salt. hashnode.dev This straightforward synthesis makes the scaffold readily accessible for further elaboration.

The primary chemical utility of this compound is as a structural building block in drug discovery. Its value has been demonstrated in the creation of sophisticated molecules targeting complex biological pathways. A notable example is its incorporation into novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. hashnode.dev In this context, the primary amine of the aminopropanoyl side chain serves as a key attachment point for additional pharmacophoric elements, while the piperidin-4-one core provides a rigid, three-dimensional structure to correctly orient the interacting moieties within the protein's binding site.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 87976-85-0 | canyoncomponents.com |

| Molecular Formula | C₈H₁₄N₂O₂ | canyoncomponents.com |

| Molecular Weight | 170.21 g/mol | canyoncomponents.com |

| Structure | O=C1CCN(C(CCN)=O)CC1 | canyoncomponents.com |

| Classification | Heterocyclic Building Block | canyoncomponents.com |

Emerging Trends in Piperidin-4-one Scaffold Chemistry

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds, including anticancer and anti-HIV agents. acs.org The ongoing interest in this core structure has spurred significant innovation in its synthesis and modification.

Historically, the synthesis of piperidin-4-ones has relied on classic methods like the Mannich condensation. chemrevlett.com However, recent research has focused on developing more efficient, stereoselective, and versatile synthetic protocols. Emerging trends are moving away from multi-step procedures towards more streamlined and atom-economical approaches.

A significant recent advancement is the development of a modular strategy that combines biocatalytic C-H oxidation with radical cross-coupling. acs.org This method drastically reduces the number of synthetic steps required to produce highly functionalized piperidines, making the process more cost-effective and efficient. acs.org Other modern synthetic methods include:

Cascade Reactions: The use of α-imino rhodium carbenes to initiate a cascade of reactions, including 1,2-aryl/alkyl migration and annulation, provides a highly efficient route to valuable piperidin-4-one derivatives. acs.orgwww.gov.uk

Mild Reduction Techniques: The use of zinc/acetic acid for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones offers an inexpensive and mild alternative to more hazardous or costly reducing agents for producing 4-piperidones. sigmaaldrich.com

Ring Expansion Reactions: While yields can be variable, ring expansion reactions using agents like alkyl azides represent an interesting, albeit less common, approach to the piperidine (B6355638) core. nih.gov

These innovative synthetic strategies not only facilitate access to known piperidin-4-one derivatives but also open the door to novel molecular architectures that were previously difficult to obtain.

Table 2: Comparison of Synthetic Methodologies for Piperidin-4-one Scaffolds

| Method | Description | Advantages | Key References |

|---|---|---|---|

| Mannich Condensation | A multi-component reaction involving an amine, formaldehyde (B43269) (or another aldehyde), and a carbon acid. | Well-established, uses simple starting materials. | chemrevlett.com |

| Dieckmann Condensation | An intramolecular condensation of a diester with a base to form a β-keto ester, followed by hydrolysis and decarboxylation. | Effective for ring closure to form the piperidone ring. | nih.gov |

| Modern Cascade Reactions | Rhodium-carbene initiated migration and annulation. | High efficiency, broad substrate scope, excellent selectivity. | www.gov.uk |

| Modular C-H Functionalization | Combination of biocatalytic oxidation and radical cross-coupling. | Reduces step count, improves cost-effectiveness, modular. | acs.org |

Future Directions in Advanced Materials Science Applications

While the piperidine scaffold is most famous for its role in pharmaceuticals, its derivatives hold significant, and largely untapped, potential in the field of advanced materials science. The inherent reactivity and structural features of compounds like this compound make them attractive candidates for the development of novel functional materials.

Piperidine itself is used in the production of certain polymers and plastics. hashnode.devcanyoncomponents.com Building on this, functionalized piperidines can be incorporated as monomers or cross-linking agents to create advanced polymers with tailored properties. For example, research has shown that piperidine-based sodium alginate/poly(vinyl alcohol) films can be prepared for use in drug delivery systems. nih.gov The piperidine moiety in these films can enhance antimicrobial properties and control the release of therapeutic molecules. nih.gov The dual functionality of this compound (a primary amine and a ketone) makes it an ideal monomer for step-growth polymerization or for grafting onto existing polymer backbones to introduce specific functionalities, such as hydrophilicity, pH-responsiveness, or metal-chelating capabilities.

Another promising avenue is the use of piperidine derivatives as organic ligands for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. d-nb.infoossila.com While aromatic ligands are common, frameworks built from aliphatic ligands are gaining attention for their unique conformational flexibility and properties. mdpi.com The ability of the nitrogen atoms and the carbonyl oxygen in this compound to coordinate with metal ions could enable the formation of novel MOFs with unique topologies and functional properties, potentially enhanced by the flexible aminopropanoyl side chain. This is analogous to how piperazine-functionalized MOFs have shown enhanced methane (B114726) storage capacity. rsc.org

Prospects for Rational Design of Novel Chemical Entities in Chemical Biology Research

Rational drug design aims to create new medicines based on a deep understanding of biological targets. The structure of this compound is exceptionally well-suited for this approach, serving as a versatile template for generating libraries of compounds for chemical biology research.

The core principle of rational design involves systematic structural modification to optimize interactions with a target protein, a process known as developing a Structure-Activity Relationship (SAR). The distinct functional handles on this compound allow for precise, independent modifications:

The Primary Amine: This group is a prime site for derivatization. It can be acylated, alkylated, or used in reductive amination to attach a wide variety of chemical groups designed to probe specific pockets in a target's binding site. This is the strategy used in developing the NLRP3 inhibitors, where this amine is coupled to other pharmacophores. hashnode.dev

The Piperidin-4-one Ketone: The ketone can be reduced to a hydroxyl group (creating a new hydrogen bond donor/acceptor) or used as a handle for further reactions, such as the formation of spirocycles, which can introduce conformational rigidity and explore new chemical space.

The Piperidine Nitrogen: The secondary amine within the piperidine ring is another point for modification, allowing for the introduction of substituents that can modulate the compound's physicochemical properties (like solubility and pKa) or make additional contacts with a target.

This modularity allows chemists to employ strategies like scaffold hopping, where the piperidin-4-one core could replace a different scaffold in a known inhibitor while maintaining the key binding interactions. ossila.com Furthermore, as a fragment-like molecule, it can be used in fragment-based drug discovery, where it is first identified as a weak binder to a target, and then "grown" into a more potent lead compound through the chemical elaboration of its functional groups. The rational design of new chemical entities based on this scaffold holds immense promise for developing selective probes and therapeutic leads for a range of biological targets. ontosight.aichemrevlett.com

Q & A

Q. What are the recommended synthetic routes for 1-(3-aminopropanoyl)piperidin-4-one, and how can purity be validated?

The synthesis typically involves acylation of piperidin-4-one with 3-aminopropanoic acid derivatives. A common method is the reaction of piperidin-4-one with activated esters (e.g., NHS esters) or acyl chlorides under basic conditions (e.g., triethylamine in anhydrous DCM). Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Purity validation requires a combination of techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess chromatographic homogeneity.

- NMR (¹H and ¹³C) to confirm structural integrity, focusing on the α-protons of the piperidinone ring (δ 2.4–3.1 ppm) and the amide carbonyl (δ ~170 ppm).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for analogous piperidinone derivatives (e.g., Piperidin-4-one CAS 41661-47-6):

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors.

- Storage: Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation.

- Spill management: Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Use slow vapor diffusion (e.g., DCM/hexane) to grow high-quality crystals.

- Data collection: Employ a diffractometer (Mo-Kα or Cu-Kα radiation).

- Refinement: Use SHELXL for small-molecule refinement, focusing on resolving disorder in the aminopropanoyl side chain. Validate with R-factor (<5%) and electron density maps .

Advanced Research Questions

Q. How can conformational analysis of the piperidinone ring be performed to study its biological interactions?

Apply the Cremer-Pople puckering parameters to quantify ring non-planarity:

- Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates (SC-XRD or DFT-optimized structures).

- Compare with known bioactive piperidine derivatives (e.g., antipsychotic agents) to correlate puckering with receptor binding. For example, a θ > 20° may indicate enhanced flexibility for target engagement .

Q. What methodologies are suitable for evaluating the compound’s potential as a protease or enzyme inhibitor?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., NS2B/NS3 protease for antiviral studies). Focus on hydrogen bonding between the aminopropanoyl group and catalytic residues (e.g., His51, Asp75).

- Kinetic assays: Perform fluorogenic substrate assays (e.g., Boc-Gly-Arg-Arg-AMC for proteases) to measure IC₅₀ values. Include positive controls (e.g., leupeptin) and validate with Lineweaver-Burk plots .

Q. How can crystallographic data resolve contradictions in reported biological activity across studies?

Discrepancies may arise from polymorphic forms or solvate differences. Strategies include:

- Powder XRD: Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs.

- Thermal analysis (DSC/TGA): Detect hydrate/anhydrate transitions affecting solubility and bioavailability.

- High-resolution SC-XRD: Use SHELXTL to refine hydrogen-bonding networks and tautomeric states (e.g., enol vs. keto forms) .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Analog synthesis: Modify the aminopropanoyl side chain (e.g., alkylation, fluorination) to probe steric/electronic effects.

- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen bond acceptors at the piperidinone carbonyl).

- In vitro assays: Pair cytotoxicity (MTT assay) with target-specific screens (e.g., radioligand binding for GPCRs) to balance potency and selectivity .

Q. How can computational methods predict the compound’s reactivity in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.